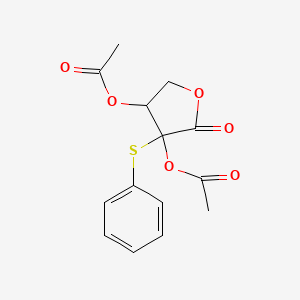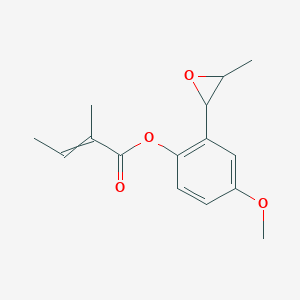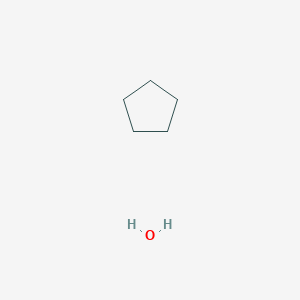
Cyclopentane hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane hydrate is a type of clathrate hydrate, which is a crystalline structure formed by water molecules creating a cage-like framework that traps guest molecules—in this case, cyclopentane. These hydrates are typically formed under low temperature and high-pressure conditions and are found in natural environments such as deep-sea sediments and permafrost layers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane hydrate can be synthesized by mixing cyclopentane with water under controlled conditions of low temperature and high pressure. One common method involves forming a mixture of ice and hydrate by initially lowering the temperature and then raising it above 0°C, allowing the ice to melt and convert to hydrate .
Industrial Production Methods: In industrial settings, this compound is produced using a hydrate-based separation technique. This method involves the formation of hydrates to separate azeotropic mixtures, such as cyclopentane and neohexane, which are difficult to separate using conventional distillation methods. The process is simple and yields high purity cyclopentane .
Chemical Reactions Analysis
Types of Reactions: Cyclopentane hydrate undergoes various chemical reactions, including:
Oxidation: Cyclopentane can be oxidized to form cyclopentanone and other oxidation products.
Reduction: Reduction reactions can convert cyclopentanone back to cyclopentane.
Substitution: Cyclopentane can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light.
Major Products:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentane.
Substitution: Halogenated cyclopentanes (e.g., chlorocyclopentane, bromocyclopentane).
Scientific Research Applications
Cyclopentane hydrate has a wide range of scientific research applications:
Chemistry: Used in gas storage and transportation due to its ability to trap gas molecules within its structure.
Biology: Studied for its potential in biological applications, such as drug delivery systems.
Medicine: Investigated for its use in controlled drug release and as a medium for preserving biological samples.
Industry: Employed in gas separation processes, seawater desalination, and refrigeration systems.
Mechanism of Action
The mechanism of action of cyclopentane hydrate involves the formation of a crystalline structure where water molecules form a cage-like framework that traps cyclopentane molecules. This structure is stabilized by hydrogen bonding between water molecules. The formation of hydrates begins at the water-hydrocarbon interface, and the process is influenced by factors such as temperature, pressure, and the presence of inhibitors .
Comparison with Similar Compounds
Cyclopentane hydrate is unique compared to other clathrate hydrates due to its specific guest molecule, cyclopentane. Similar compounds include:
Methane hydrate: Formed with methane as the guest molecule, commonly found in natural gas deposits.
Ethane hydrate: Contains ethane as the guest molecule, also found in natural gas.
Propane hydrate: Formed with propane, used in gas storage and transportation.
Properties
CAS No. |
190390-20-6 |
|---|---|
Molecular Formula |
C5H12O |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
cyclopentane;hydrate |
InChI |
InChI=1S/C5H10.H2O/c1-2-4-5-3-1;/h1-5H2;1H2 |
InChI Key |
ITNQWRBKRFXDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


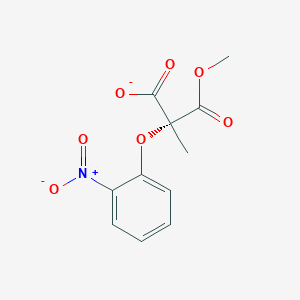
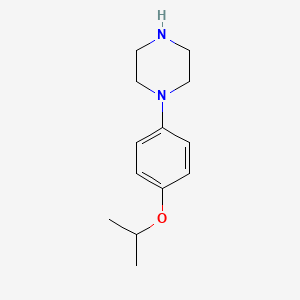
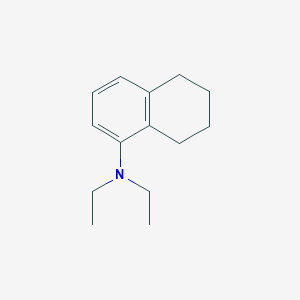
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

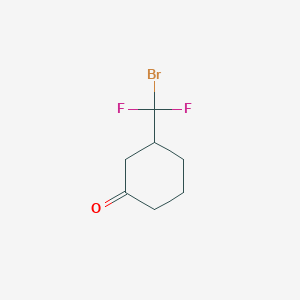
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
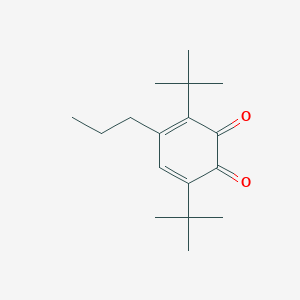
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
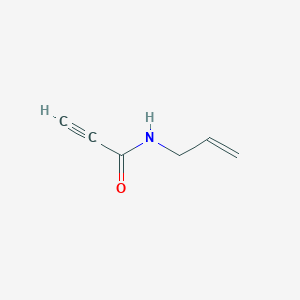
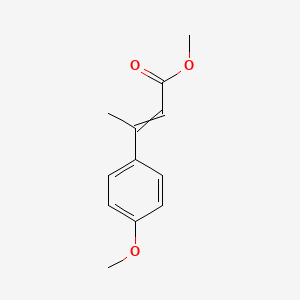
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
